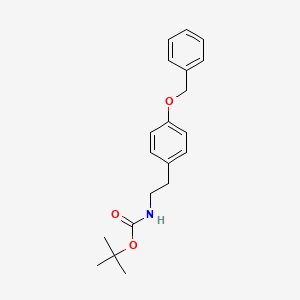

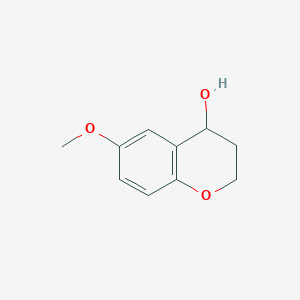

(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

概要

説明

“(S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid” is a type of amino acid derivative. It’s part of the Boc-Amino Acids category . These compounds are often used in peptide synthesis .

Molecular Structure Analysis

The molecular formula for a similar compound, (S)-2-(tert-Butoxycarbonylamino)butyric Acid, is C9H17NO4 . The exact structure of “this compound” would need to be confirmed through further analysis.Chemical Reactions Analysis

Boc-amino acids, such as “this compound”, are often used in peptide synthesis . They undergo reactions to form peptide bonds, and the Boc protecting group can be removed under acidic conditions .Physical And Chemical Properties Analysis

A similar compound, (S)-2-(tert-Butoxycarbonylamino)butyric Acid, is a solid at 20°C, with a melting point of 73.0 to 77.0 °C . Its specific rotation is -17.0 to -20.0 deg (C=1,MeOH) .科学的研究の応用

Terpenoids and their Derivatives in Cancer Research

- Anticancer Activities of Terpenoids : Terpenoids, a large class of natural products, exhibit diverse anti-cancer effects including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. The intricate relationship between apoptosis and autophagy induced by terpenoids is driven by the activation or silencing of certain proteins, expressed via interconnected signaling pathways. These secondary metabolites offer potential avenues for novel therapies and more effective cancer management and treatment regimens (El-Baba et al., 2021). Similarly, naturally occurring terpenoids like glycyrrhizic acid, ursolic acid, oleanolic acid, and others have shown immunomodulatory and anti-tumor activities, pointing toward their possible role in modern anticancer therapies (Kuttan et al., 2011).

Applications in Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

- Synthesis and Transformation of β-Amino Acids : Cyclic β-amino acids, due to their biological relevance, have sparked interest in drug research. Various types of metathesis reactions are widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. The versatility, robustness, limitations, and efficiency of these synthetic routes offer valuable insights into this class of derivatives, making them significant in synthetic and medicinal chemistry (Kiss et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in the protection of amino groups, particularly in peptide synthesis .

Mode of Action

The compound (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid acts as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is added to the amino group to protect it during reactions . The Boc group can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, where it protects the amino groups during the reaction process .

Result of Action

The result of the action of this compound is the protection of amino groups during peptide synthesis. This protection allows for transformations of other functional groups without interference from the amino group . After the desired reactions have taken place, the Boc group can be removed, revealing the original amino group .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid .

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。